2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride
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Overview
Description
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride (1:1) is a complex organic compound with a unique structure that includes a biphenyl moiety, a piperazine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperazine reacts with an appropriate leaving group on the biphenyl structure.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C19H22Cl3N3O2 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C19H21Cl2N3O2.ClH/c1-26-18-11-16(21)14(13-4-2-3-5-15(13)20)10-17(18)23-12-19(25)24-8-6-22-7-9-24;/h2-5,10-11,22-23H,6-9,12H2,1H3;1H |
InChI Key |
UOCHBQVTPNXIAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCNCC3.Cl |
Origin of Product |
United States |
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